methyl N-(2-cyanoacetyl)carbamate
Description
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
methyl N-(2-cyanoacetyl)carbamate |
InChI |
InChI=1S/C5H6N2O3/c1-10-5(9)7-4(8)2-3-6/h2H2,1H3,(H,7,8,9) |
InChI Key |
DNPVHDXRUOOKIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl N-(2-cyanoacetyl)carbamate can be synthesized through the reaction of 2-cyanoacetic acid and ethyl carbamate. The process involves dissolving 2-cyanoacetic acid and ethyl carbamate in toluene and N,N-dimethylformamide (DMF). Phosphoryl chloride is then added dropwise, and the reaction mixture is heated to 70°C for 1.5 hours. After cooling, the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and evaporated to yield a pale yellow solid. This solid is purified using silica gel column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2-cyanoacetyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group allows it to undergo condensation reactions with aldehydes and ketones.
Cyclization Reactions: It can form heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate and acids like hydrochloric acid. Solvents such as methanol and dimethyl sulfoxide (DMSO) are often used to facilitate these reactions.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyridines and pyrazoles, which are valuable in medicinal chemistry .
Scientific Research Applications
Methyl N-(2-cyanoacetyl)carbamate is an organic compound with the molecular formula and a molecular weight of 142.14 g/mol. It is used in scientific research across chemistry, biology, medicine, and industry.
Scientific Research Applications
- Chemistry this compound serves as a building block for synthesizing complex organic molecules, especially heterocycles. It can undergo substitution, condensation, and cyclization reactions. Common reagents used with this compound include bases like potassium carbonate and acids like hydrochloric acid, with solvents like methanol and dimethyl sulfoxide (DMSO) often facilitating these reactions.
- Biology This compound acts as a precursor for biologically active compounds, useful in drug discovery and development.
- Medicine Derivatives of this compound have shown potential as therapeutic agents for treating various diseases, including cancer and neurodegenerative disorders. It can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
- Industry It is employed in the production of agrochemicals and pharmaceuticals.
Chemical Reactions Analysis
This compound undergoes various chemical reactions:
- Substitution Reactions Due to the cyano group, it can participate in nucleophilic substitution reactions.
- Condensation Reactions The active hydrogen on the carbon adjacent to the cyano group allows it to undergo condensation reactions with aldehydes and ketones.
- Cyclization Reactions It can form heterocyclic compounds through cyclization reactions. Major products include pyridines and pyrazoles, valuable in medicinal chemistry.
This compound functions as a nucleophile because of its cyano group, participating in various chemical reactions. Its mechanism of action involves:
- Enzyme Interaction The compound can interact with enzymes such as acetylcholinesterase (AChE), leading to inhibition of cholinergic signaling pathways, crucial in neuropharmacology and pest control applications.
- Formation of Heterocycles It participates in condensation and cyclization reactions, leading to the formation of biologically active heterocyclic compounds with potential therapeutic implications.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties, acting as a growth inhibitor for various microorganisms, making it a candidate for developing new antimicrobial agents. Its derivatives have been evaluated for their effectiveness against bacterial strains, showing promising results.
Neurotoxic Effects
Research indicates that this compound can produce neurotoxic effects, similar to carbamate pesticides and has been linked to acute toxicity through inhibition of AChE activity, leading to an accumulation of acetylcholine and overstimulation of the nervous system.
Anti-inflammatory Properties
Recent studies suggest that derivatives of this compound exhibit anti-inflammatory activities, reducing inflammation markers in experimental models, indicating potential therapeutic applications in treating inflammatory conditions.
Case Studies and Research Findings
- Acute Toxicity Assessment A study assessed the acute neurotoxic effects of this compound on preweanling rats, highlighting its ability to inhibit AChE and induce neurotoxic symptoms.
- Microbial Growth Inhibition Another study evaluated the compound's efficacy against various microbial strains, demonstrating significant growth inhibition at certain concentrations, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Activity Research on derivatives revealed that certain compounds derived from this compound significantly reduced paw edema in rat models by modulating inflammatory pathways, indicating their potential as anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of methyl N-(2-cyanoacetyl)carbamate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various chemical reactions, forming stable intermediates and products. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize methyl N-(2-cyanoacetyl)carbamate, we compare its properties, applications, and safety profiles with structurally related carbamates.
Table 1: Key Properties of this compound and Analogues
Structural and Functional Comparisons
Reactivity and Synthesis Cyanoacetyl Group: Present in both methyl and ethyl N-(2-cyanoacetyl)carbamates, this group enhances electrophilicity, making these compounds versatile in nucleophilic acyl substitution reactions. Ethoxyacryloyl Modification: ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE (C₉H₁₂N₂O₄) incorporates an ethoxyacryloyl group, which may stabilize conjugated systems, useful in photochemical or medicinal chemistry .
Applications this compound: Likely employed in heterocycle synthesis (e.g., pyrimidines) due to the cyano group’s ability to form carbon-nitrogen bonds . Ethyl N-(2-cyanoacetyl)carbamate: Used as a building block in peptide mimetics or kinase inhibitors, with commercial suppliers highlighting its role in high-value intermediates . 3-Tolyl-N-methylcarbamate: A commercial insecticide, leveraging carbamate’s acetylcholinesterase inhibition, contrasting with the cyanoacetyl derivatives’ synthetic niche .
Safety Profiles Limited data for this compound suggest cautious handling, while its ethyl analogue has documented oral toxicity (H302) . 3-Tolyl-N-methylcarbamate’s high toxicity aligns with its pesticidal use, emphasizing the impact of aromatic substituents on biological activity .
Key Research Findings
- Synthetic Utility: Ethyl N-(2-cyanoacetyl)carbamate’s use in multi-step syntheses is well-documented, whereas the methyl variant’s applications remain understudied .
- Safety Gaps: this compound lacks comprehensive toxicological studies, posing challenges for industrial scaling .
- Market Trends: 3-Tolyl-N-methylcarbamate dominates agrochemical markets, while cyanoacetyl carbamates are niche intermediates, reflecting divergent demand drivers .
Biological Activity
Methyl N-(2-cyanoacetyl)carbamate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C6H8N2O3
- Molecular Weight : 142.14 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC(=O)NCC(=O)C#N
This compound functions primarily as a nucleophile due to its cyano group, allowing it to participate in various chemical reactions. Its mechanism of action involves:
- Enzyme Interaction : The compound can interact with enzymes such as acetylcholinesterase (AChE), leading to inhibition of cholinergic signaling pathways, which is crucial in neuropharmacology and pest control applications.
- Formation of Heterocycles : It participates in condensation and cyclization reactions, leading to the formation of biologically active heterocyclic compounds that have potential therapeutic implications.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Studies indicate that it acts as a growth inhibitor for various microorganisms, making it a candidate for developing new antimicrobial agents. Its derivatives have been evaluated for their effectiveness against bacterial strains, showing promising results.
Neurotoxic Effects
Research has shown that this compound can produce neurotoxic effects similar to other carbamate pesticides. It has been linked to acute toxicity through inhibition of AChE activity. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system, which can be detrimental .
Anti-inflammatory Properties
Recent studies suggest that derivatives of this compound exhibit anti-inflammatory activities. These compounds have been shown to reduce inflammation markers in experimental models, indicating potential therapeutic applications in treating inflammatory conditions .
Case Studies and Research Findings
- Acute Toxicity Assessment : A study assessed the acute neurotoxic effects of this compound on preweanling rats, highlighting the compound's ability to inhibit AChE and induce neurotoxic symptoms .
- Microbial Growth Inhibition : Another study evaluated the compound's efficacy against various microbial strains, demonstrating significant growth inhibition at certain concentrations, suggesting its potential use as an antimicrobial agent.
- Anti-inflammatory Activity : Research on derivatives revealed that certain compounds derived from this compound significantly reduced paw edema in rat models by modulating inflammatory pathways, indicating their potential as anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, neurotoxic | AChE inhibition |
| Ethyl N-(2-cyanoacetyl)carbamate | Similar antimicrobial effects | AChE inhibition |
| N-Cyanoacetylurethane | Moderate antimicrobial activity | Enzyme interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
